Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
Description
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a silyl-protected hydroxy acid ester with the molecular formula C₁₄H₃₀O₃Si and a molecular weight of 274.44 g/mol. It features a tert-butyldimethylsilyl (TBDMS) ether group at the 7th carbon of the heptanoate chain, which serves as a protective moiety for hydroxyl groups during synthetic organic chemistry processes. The TBDMS group is widely used due to its stability under basic and mildly acidic conditions, as well as its ease of removal via fluoride ions (e.g., TBAF) .
This compound is primarily employed as an intermediate in the synthesis of bioactive molecules, such as 3-acyltetramic acids, where selective protection of hydroxyl groups is critical to prevent undesired side reactions . Its methyl ester group enhances volatility compared to carboxylic acids, facilitating purification via chromatography or distillation.
Properties
Molecular Formula |
C14H30O3Si |
|---|---|
Molecular Weight |
274.47 g/mol |
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |
InChI |
InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |
InChI Key |
SZQNWRCZHPDCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reagent Systems and Reaction Conditions
The hydroxyl group at the 7-position of heptanoic acid derivatives is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole or triethylamine is typically employed to scavenge HCl, driving the reaction to completion. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar reactants.
Table 1: Comparative Analysis of Protection Methods
| Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Imidazole | DMF | 0°C → RT | 85–90 | |
| Triethylamine | DCM | RT | 78–82 | |
| Pyridine | THF | 40°C | 70 |
Reaction times vary from 4 to 12 hours, with imidazole in DMF providing optimal yields. Lower temperatures (0°C) minimize side reactions, such as over-silylation or decomposition.
Stereochemical Considerations
In asymmetric syntheses, chiral auxiliaries or catalysts may influence the configuration of adjacent stereocenters. For example, Ti(OiPr)₄-BINOL complexes have been used to achieve diastereomeric ratios >50:1 in related TBDMS-protected intermediates. While Methyl 7-(tert-butyldimethylsilyloxy)heptanoate lacks inherent chirality, such methods ensure precision in downstream applications requiring enantiopure products.
Esterification of the Carboxylic Acid
Acid-Catalyzed Esterification
The carboxylic acid precursor is esterified using methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, with yields exceeding 90% after refluxing for 6–8 hours.
Alternative Approaches: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables esterification at room temperature. This method avoids harsh acids but requires stoichiometric reagents, increasing costs.
Purification and Characterization
Column Chromatography
Crude products are purified via flash chromatography using petroleum ether/ethyl acetate gradients (10:1 to 5:1). The TBDMS group’s hydrophobicity facilitates separation, with Rf values typically ranging from 0.3 to 0.5.
Spectroscopic Validation
-
¹H NMR : Peaks at δ 0.08–0.11 ppm confirm the TBDMS group’s methyl protons.
-
IR Spectroscopy : Absorption bands near 1250 cm⁻¹ (Si–O–C) and 1740 cm⁻¹ (ester C=O) validate functional groups.
Industrial-Scale Production
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis with NaOH (1–2 M, 50–60°C) yields 7-(tert-butyldimethylsilyloxy)heptanoic acid and methanol .
-
Acidic hydrolysis (e.g., HCl/THF) selectively cleaves the ester while preserving the silyl ether group .
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 50°C, 6h | 7-(TBDMS-oxy)heptanoic acid | 85–90% | |
| 0.5M HCl/THF, 25°C | Methyl ester cleavage with TBDMS retention | 78% |
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBDMS) group is cleaved under fluoride-mediated conditions:
-
TBAF (tetrabutylammonium fluoride) in THF (0°C to rt) removes the TBDMS group, generating 7-hydroxyheptanoate .
-
HF-pyridine achieves selective deprotection in the presence of acid-sensitive groups .
Mechanistic Insight :
Fluoride ions nucleophilically attack silicon, forming a pentavalent intermediate that releases the alcohol .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling with aryl/alkenyl bromides (PdCl₂(dppf), K₂CO₃) introduces aromatic/alkenyl substituents at the ester terminus .
-
Negishi coupling using organozinc reagents (NiBr₂, PCy₃) modifies the alkyl chain .
| Reaction Type | Catalyst | Electrophile | Yield |
|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf) | 4-Bromotoluene | 72% |
| Negishi | NiBr₂/PCy₃ | Vinyl zinc chloride | 65% |
Oxidation and Reduction
-
Baeyer-Villiger oxidation (m-CPBA, CH₂Cl₂) introduces a ketone at the β-position relative to the ester .
-
Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in derived intermediates .
Example :
Baeyer-Villiger oxidation of methyl 7-(TBDMS-oxy)hept-5-enoate yields a γ-lactone derivative (64% yield) .
Alkylation and Acylation
The silyl ether’s oxygen acts as a nucleophile in alkylation reactions:
-
Mitsunobu reaction with alcohols (DIAD, PPh₃) forms ether linkages .
-
Acylation with acid chlorides (Et₃N, DMAP) produces esters .
Key Data :
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
The compound plays a crucial role in organic synthesis as a protecting group for hydroxyl functionalities. This allows chemists to perform selective reactions on other parts of the molecule without interference from the hydroxyl group.
Synthetic Routes
The synthesis typically involves:
- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride in the presence of bases like imidazole or pyridine.
- Reaction Conditions : Conducted in aprotic solvents such as dimethylformamide at room temperature to ensure high purity products.
Pharmaceutical Development
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is employed in the synthesis of complex drug molecules. Its unique structural properties enhance solubility and stability, making it suitable for pharmaceutical applications.
Case Studies in Drug Synthesis
- Anticancer Agents : Research has demonstrated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 cells. For instance, out of 25 tested derivatives, several showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound #9 | 1.9 | HCT-116 |
| Compound #11a | 7.52 | MCF-7 |
Neurochemistry
In neurochemistry, this compound is used for the derivatization of neurochemicals prior to analysis by gas chromatography-mass spectrometry (GC-MS). This application is critical for the analysis of neurotransmitters and other neuroactive compounds.
Analytical Techniques
The protection offered by the TBDMS group allows for improved detection limits and resolution in GC-MS analyses, facilitating more accurate quantification of neurochemicals in complex biological samples.
Mechanism of Action
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate involves its ability to undergo various chemical reactions, as described above. The TBS group protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. The ester group can be hydrolyzed to release the carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Variation in Silyl Protecting Groups
The choice of silyl protecting groups significantly impacts reactivity and stability. Key comparisons include:
- TBDMS vs. TBDPS: The tert-butyldiphenylsilyl (TBDPS) group in compounds like Ethyl (5S)-5-TBDPS-oxy-6-hydroxyhex-2-enoate offers greater steric bulk and acid resistance than TBDMS, making it preferable for multi-step syntheses requiring prolonged stability. However, TBDMS-protected compounds are more easily deprotected under mild conditions .
- THP Protection: Tetrahydropyranyl (THP) ethers, as in 7-(THP-oxy)heptanoic acid , are less stable than silyl ethers but advantageous in aqueous acidic environments.
Variation in Ester Groups
The ester moiety influences physical properties and reactivity:
- Methyl vs. Ethyl Esters: Methyl esters are more volatile and reactive in hydrolysis reactions. For example, saponification of methyl esters (e.g., Methyl heptanoate ) typically proceeds faster than ethyl analogs .
- Unprotected Esters: Simple esters like Methyl heptanoate lack protective groups, limiting their utility in multi-step syntheses but offering simplicity in applications like flavoring agents .
Chain Length and Functional Group Modifications
Varying chain lengths and additional functional groups alter applications:
- Ketone and Cyclopentene Modifications: Compounds like Methyl 7-(2-oxocyclopentylidene)heptanoate introduce conjugated systems, enabling cycloaddition reactions absent in TBDMS-protected analogs.
- Fluorinated Esters : Methyl heptafluorobutyrate exhibits enhanced thermal and chemical stability due to fluorine’s electronegativity, contrasting with the hydrolytic lability of silyl ethers.
Biological Activity
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and reactivity. The presence of the silyloxy moiety allows for various chemical reactions, making it a versatile compound in organic synthesis.
| Property | Details |
|---|---|
| Molecular Formula | C15H30O3Si |
| Molecular Weight | 286.49 g/mol |
| Functional Groups | Silyloxy, Ester |
| Solubility | Soluble in organic solvents |
Antimycobacterial Properties
Recent studies have identified this compound as an effective anti-dormant agent against mycobacterial strains. This activity is particularly significant in the context of tuberculosis, where dormant bacteria pose a challenge for treatment. The compound's mechanism involves disrupting the metabolic processes of dormant Mycobacterium tuberculosis, potentially leading to improved treatment outcomes.
Enzymatic Interactions
The compound has been investigated for its interactions with various enzymes, including histone deacetylases (HDACs). HDACs play critical roles in epigenetic regulation, and inhibition of these enzymes can lead to significant biological effects, including anti-cancer activity. This compound may serve as a substrate or inhibitor in biochemical assays designed to explore these pathways .
The biological activity of this compound can be attributed to its ability to form stable silyl ethers, which protect hydroxyl groups during synthetic processes. This protection is crucial for preventing unwanted side reactions and allows for selective functionalization. The TBDMS group can be removed under mild conditions, facilitating further chemical modifications that may enhance biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's effectiveness against dormant Mycobacterium strains, indicating its potential as a novel therapeutic agent in tuberculosis treatment.
- Enzyme Interaction Studies : Research on HDAC inhibition demonstrated that compounds with similar structures could modulate gene expression and exhibit anti-cancer properties, suggesting a pathway for further investigation with this compound .
- Synthetic Applications : The compound has been utilized as an intermediate in the synthesis of more complex molecules within medicinal chemistry, showcasing its versatility and importance in drug development.
Q & A
Q. Q. Why might the LCMS molecular ion peak deviate from the expected m/z?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
